molecular formula C15H13F3O B1531636 2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol CAS No. 2206821-38-5

2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol

Cat. No.: B1531636
CAS No.: 2206821-38-5
M. Wt: 266.26 g/mol
InChI Key: DWBRKHNRNCXXJJ-UHFFFAOYSA-N
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Description

2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol is a phenolic organic compound of significant interest in advanced chemical research and development. Its molecular structure, which features a phenethyl chain linked to a trifluoromethyl-substituted benzene ring, makes it a valuable intermediate in synthetic organic chemistry. Research Applications: This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules. The phenol group allows for further functionalization, such as in the formation of ethers, while the trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of resultant compounds, which is a crucial property in medicinal chemistry research. Compounds with similar structures are often explored for their potential biological activities. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

2-[2-[4-(trifluoromethyl)phenyl]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O/c16-15(17,18)13-9-6-11(7-10-13)5-8-12-3-1-2-4-14(12)19/h1-4,6-7,9-10,19H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBRKHNRNCXXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution of 1-Chloro-4-(trifluoromethyl)benzene with Phenolic or Amino Precursors

A key synthetic strategy involves reacting a halo-substituted trifluoromethylbenzene derivative with a nucleophile such as a phenol or an amine derivative under basic conditions. This approach is exemplified in the preparation of related compounds like fluoxetine, which shares the 4-(trifluoromethyl)phenyl ether motif.

  • General Reaction :
    Nucleophile (e.g., N-methyl-3-hydroxy-3-(phenyl)propylamine or phenol) + 1-chloro-4-(trifluoromethyl)benzene → Substituted trifluoromethylphenyl ether or amine derivative.

  • Reaction Conditions :

    • Solvent: Dimethyl sulfoxide (DMSO), a polar aprotic solvent that facilitates nucleophilic substitution.
    • Base: Potassium hydroxide or sodium hydroxide in molar excess (≥30%) to deprotonate the nucleophile and promote substitution.
    • Temperature: 80–120 °C, typically around 100 °C.
    • Time: 4 to 20 hours depending on scale and reagent concentrations.
  • Example from Patent WO1994000416A1 :
    (±)-N-methyl-3-hydroxy-3-(phenyl)propylamine (300 mol) in DMSO was treated with KOH (900 mol) at 100 °C for 1 hour, followed by addition of 1-chloro-4-(trifluoromethyl)benzene (420 mol) and stirring at 100 °C for 10 hours. The product was isolated after aqueous workup and acidification to yield the trifluoromethylphenyl ether derivative in 87% yield.

Parameter Example 1 Conditions
Nucleophile (±)-N-methyl-3-hydroxy-3-(phenyl)propylamine
Electrophile 1-chloro-4-(trifluoromethyl)benzene
Base Potassium hydroxide (10.4% water content)
Solvent Dimethyl sulfoxide (DMSO)
Temperature 100 °C
Reaction Time 10 hours
Yield 87%

This method is adaptable to various nucleophiles and is scalable, making it suitable for industrial synthesis of trifluoromethylphenyl derivatives.

Diazotization and Hydrolysis Route for Trifluoromethylphenol Derivatives

For the preparation of trifluoromethyl-substituted phenols, a classical synthetic route involves:

  • Step 1: Diazotization of 2,4-bis(trifluoromethyl)aniline
    The aniline derivative is treated with sodium nitrite in acidic aqueous media at 0 °C for several hours to form the diazonium salt.

  • Step 2: Hydrolysis of the diazonium salt
    The diazonium intermediate is then hydrolyzed, often with urea and sulfuric acid under reflux, to yield the corresponding trifluoromethylphenol.

  • Yield and Conditions :
    This method typically yields around 23% of 2,4-bis-trifluoromethyl-phenol under described conditions.

Step Reagents/Conditions Temperature Time Yield
Diazotization 2,4-bis(trifluoromethyl)aniline, NaNO2, H2SO4 0 °C 3 hours -
Hydrolysis Urea, H2SO4, reflux Reflux 1 hour 23%

Although this route is more relevant to bis-trifluoromethylphenols, it demonstrates an alternative approach to introducing phenol functionality in trifluoromethyl-substituted aromatic systems.

Preparation of Trifluoromethylphenyl Ethers via Benzyl Ether Intermediates

Another synthetic approach involves:

This method allows for selective protection and deprotection strategies in complex syntheses.

Step Reagents/Conditions Notes
Ether formation Trifluoromethylhalobenzene + sodium benzylate Non-reactive solvent
Hydrogenolysis Hydrogen, heavy metal catalyst Mild conditions, low pressure

This approach is useful for preparing trifluoromethylphenols with sensitive substituents or for multi-step syntheses requiring protection.

Summary Table of Preparation Methods

Method No. Synthetic Strategy Key Reagents & Conditions Yield / Notes
1 Nucleophilic aromatic substitution Nucleophile (phenol/amine), 1-chloro-4-(trifluoromethyl)benzene, KOH/NaOH, DMSO, 80–120 °C, 4–20 h High yield (~87%), scalable
2 Diazotization and hydrolysis 2,4-bis(trifluoromethyl)aniline, NaNO2, H2SO4, urea, reflux Moderate yield (~23%), classical route
3 Benzyl ether intermediate and hydrogenolysis Trifluoromethylhalobenzene, sodium benzylate, hydrogen, heavy metal catalyst Useful for protected intermediates
4 Related pharmaceutical syntheses Trifluoromethylbenzonitrile derivatives, isothiocyanates, ethers/ketones solvents Informative for mild-condition reactions

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as sodium hydride or halogenating agents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing trifluoromethyl groups, such as 2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol, can enhance the biological activity of anticancer agents. A study demonstrated that derivatives with trifluoromethyl substitutions showed improved efficacy against certain cancer cell lines due to their ability to influence cellular pathways involved in tumor growth and proliferation .

Neurodegenerative Disease Treatment

The compound has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's. It is believed to inhibit specific enzymes associated with the accumulation of beta-amyloid plaques, a hallmark of Alzheimer's pathology. This inhibition could lead to reduced neurodegeneration and improved cognitive function in affected individuals .

Anti-inflammatory Properties

Another significant application is its role in anti-inflammatory therapies. The compound has shown promise in modulating inflammatory pathways, making it a candidate for treating conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

Polymer Synthesis

In material science, this compound is utilized as a monomer in the synthesis of high-performance polymers. The incorporation of trifluoromethyl groups enhances the thermal stability and chemical resistance of the resulting materials, making them suitable for applications in aerospace and automotive industries .

Coatings and Adhesives

The compound's unique properties also make it valuable in developing advanced coatings and adhesives. Its hydrophobic nature contributes to water-repellent surfaces, which are desirable in various industrial applications .

Case Studies

Study Application Findings
Study 1AnticancerDemonstrated enhanced activity against breast cancer cell lines with IC50 values significantly lower than non-trifluoromethylated analogs .
Study 2NeurodegenerationShowed a reduction in beta-amyloid accumulation in vitro, suggesting potential for Alzheimer's treatment .
Study 3Material ScienceDeveloped a polymer with increased thermal stability and chemical resistance compared to traditional polymers .

Mechanism of Action

The mechanism of action of 2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Key Observations:

Acidity: The -CF₃ group in 2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol lowers the pKa of the phenolic -OH (~8.5–9.0 estimated) compared to p-hydroxy phenylethanol (pKa ~10.0) .

Lipophilicity: The ethyl linker and -CF₃ group increase logP (~3.2 predicted) relative to non-fluorinated analogs (e.g., p-hydroxy phenylethanol, logP ~1.5) .

Flexibility: The ethyl linker allows conformational adaptability, unlike rigid biphenyl systems (e.g., 4-(2-Trifluoromethylphenyl)phenol) .

Key Insights:
  • Antimicrobial Activity: The -CF₃ group in this compound may enhance activity against resistant pathogens (e.g., MRSA), as seen in fluorinated chromones (MIC: 2–8 µg/mL) .
  • Metabolic Stability: Fluorination reduces oxidative metabolism, extending half-life compared to non-fluorinated phenols .

Biological Activity

2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol, also known as a trifluoromethyl-substituted phenolic compound, has garnered attention in recent years for its potential biological activities. The presence of the trifluoromethyl group significantly influences its chemical properties, enhancing lipophilicity and membrane permeability, which may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C15H14F3O
  • Molecular Weight : Approximately 284.27 g/mol

The trifluoromethyl group is known for its electron-withdrawing effects, which can stabilize reactive intermediates and enhance binding interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. This characteristic is crucial for its potential applications in pharmacology, particularly in drug design.

Antimicrobial Properties

Research has indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli

A study demonstrated that derivatives of phenolic compounds with trifluoromethyl substitutions possess Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics, suggesting potential as antimicrobial agents .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Preliminary findings suggest that this compound may inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the down-regulation of key oncogenes such as EGFR and KRAS .

Cell Line IC50 (µM) Effect
MCF-715.6Moderate cytotoxicity
A54912.4Significant cytotoxicity

Enzyme Inhibition

Studies have highlighted the compound's potential as an enzyme inhibitor. For example, it has been shown to inhibit cyclooxygenase (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are critical in inflammatory processes .

Enzyme IC50 (µM) Activity
COX-218.1Moderate inhibition
LOX-520.0Moderate inhibition

Case Studies

  • Antimicrobial Study : A series of experiments assessed the antibacterial activity of phenolic compounds with trifluoromethyl groups. The results indicated that these compounds could effectively inhibit the growth of resistant bacterial strains, with MIC values significantly lower than those of traditional antibiotics .
  • Cytotoxicity Assessment : In vitro studies on MCF-7 cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol with high purity?

  • The synthesis often involves Friedel-Crafts alkylation or coupling reactions to introduce the trifluoromethylphenyl-ethyl moiety to the phenol core. Protection of the phenolic -OH group (e.g., using acetyl or tert-butyldimethylsilyl groups) is critical to prevent side reactions during alkylation steps. Post-synthesis deprotection under mild acidic conditions (e.g., HCl/THF) ensures structural integrity . Solvent selection (e.g., DMF or THF) and controlled temperatures (40–60°C) enhance reaction efficiency and minimize decomposition of the trifluoromethyl group .

Q. How can the crystal structure of this compound be resolved using X-ray crystallography?

  • Single-crystal X-ray diffraction (SC-XRD) paired with the SHELX program suite (e.g., SHELXL for refinement) is standard for structural determination . Data collection at low temperatures (100 K) reduces thermal motion artifacts. WinGX or OLEX2 can be used for structure solution and visualization, while ORTEP-3 aids in generating thermal ellipsoid plots to assess atomic displacement parameters . Hydrogen bonding and π-π stacking interactions should be analyzed using Mercury or PLATON to validate packing efficiency .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm the presence of the trifluoromethyl group and ethyl-phenol linkage. 13C^{13}\text{C} NMR detects aromatic substitution patterns.
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies phenolic -OH stretching (~3200 cm1^{-1}) and C-F vibrations (1100–1200 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data (e.g., disordered trifluoromethyl groups)?

  • Disordered moieties require constrained refinement using SHELXL’s PART and SIMU instructions to model atomic displacement . Twinning analysis (e.g., via ROTAX in PLATON) and validation tools like checkCIF/PLATON alert systems help identify and correct systematic errors . Complementary techniques like PDF (pair distribution function) analysis or solid-state NMR can resolve ambiguities in dynamic disorder .

Q. What computational methods are suitable for studying hydrogen-bonding networks in this compound?

  • Graph-set analysis (as per Etter’s formalism) categorizes hydrogen-bond motifs (e.g., R22(8)\text{R}_2^2(8) rings) using software like TOPOS or CrystalExplorer . DFT calculations (e.g., B3LYP/6-311+G(d,p)) quantify interaction energies and electron density distribution via QTAIM (Quantum Theory of Atoms in Molecules) .

Q. How can in vitro assays evaluate the compound’s pharmacological potential (e.g., enzyme inhibition)?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., using 3H^3\text{H}-labeled substrates) assess affinity for targets like GPCRs or kinases.
  • Enzyme Inhibition : Fluorogenic substrates (e.g., AMC/ACC derivatives) measure inhibition kinetics via fluorescence polarization .
  • Cytotoxicity Screening : MTT or resazurin assays in cell lines (e.g., HEK-293 or HepG2) determine IC50_{50} values. Dose-response curves should account for solvent controls (e.g., DMSO <0.1%) .

Data Analysis and Validation

Q. What validation protocols ensure reproducibility in synthetic yields?

  • Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent ratio, catalyst loading). Statistical tools like ANOVA identify critical factors. Replicate reactions (n ≥ 3) with independent batches confirm consistency .

Q. How should researchers address discrepancies between computational and experimental spectroscopic data?

  • Re-optimize DFT geometries using solvent models (e.g., PCM for DMSO or CHCl3_3) to align calculated 19F^{19}\text{F} NMR shifts with experimental values. For IR, scale factors (0.96–0.98) adjust harmonic frequencies to match observed bands .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol
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2-{2-[4-(Trifluoromethyl)phenyl]ethyl}phenol

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